1,2-Di(3-pyridyl)ethane

Catalog No.
S14551839
CAS No.
4916-58-9
M.F
C12H12N2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Di(3-pyridyl)ethane

CAS Number

4916-58-9

Product Name

1,2-Di(3-pyridyl)ethane

IUPAC Name

3-(2-pyridin-3-ylethyl)pyridine

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-3-11(9-13-7-1)5-6-12-4-2-8-14-10-12/h1-4,7-10H,5-6H2

InChI Key

XGARFEAOJKHVAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC2=CN=CC=C2

1,2-Di(3-pyridyl)ethane is an organic compound characterized by its unique structure, which consists of a central ethane backbone with two 3-pyridyl groups attached. Its molecular formula is C12H12N2C_{12}H_{12}N_{2}, and it features a symmetrical arrangement of nitrogen-containing aromatic rings. The compound is notable for its potential applications in coordination chemistry and materials science due to the presence of nitrogen atoms that can coordinate with metal ions.

, particularly as a ligand in coordination chemistry. It can form complexes with transition metals, leading to the formation of coordination compounds. For example, reactions involving this compound and transition metal salts can yield various metal-ligand complexes, which are studied for their electronic properties and potential applications in catalysis and materials science .

The synthesis of 1,2-di(3-pyridyl)ethane can be achieved through various methods:

  • Condensation Reactions: One common method involves the condensation of 3-pyridinecarboxaldehyde with ethylene glycol under acidic conditions to yield the desired product.
  • Grignard Reactions: Another approach utilizes Grignard reagents to form carbon-carbon bonds between pyridine derivatives and ethylene substrates.
  • Reduction Reactions: The compound can also be synthesized by reducing corresponding pyridine derivatives using reducing agents like lithium aluminum hydride.

These methods highlight the versatility of synthetic pathways available for producing this compound .

1,2-Di(3-pyridyl)ethane finds applications in several fields:

  • Coordination Chemistry: It serves as a bidentate ligand in metal complexes, enhancing the stability and reactivity of transition metals.
  • Materials Science: The compound is explored for its potential use in creating novel materials with tailored electronic properties.
  • Catalysis: Due to its ability to stabilize metal ions, it is investigated for applications in catalytic processes .

Interaction studies involving 1,2-di(3-pyridyl)ethane primarily focus on its coordination with various metal ions. These studies reveal insights into the binding modes and stability of metal-ligand complexes formed with this compound. For instance, research has shown that it can effectively coordinate with copper(I) ions, leading to the formation of stable coordination polymers that exhibit interesting optical properties .

1,2-Di(3-pyridyl)ethane shares structural similarities with several other pyridine-based compounds. Here are some comparable compounds:

Compound NameStructure DescriptionNotable Features
1,2-Bis(4-pyridyl)ethaneSimilar structure with 4-pyridyl groupsKnown for strong coordination abilities with transition metals .
1,2-Di(2-pyridyl)ethaneContains 2-pyridyl groupsExhibits different electronic properties due to ring position.
1-(3-Pyridyl)-2-(4-pyridyl)ethaneMixed pyridine substitution on ethane backboneCombines properties of both 3- and 4-pyridyl derivatives .

Uniqueness

The uniqueness of 1,2-di(3-pyridyl)ethane lies in its specific arrangement of nitrogen atoms within the pyridine rings. This arrangement influences its electronic properties and reactivity patterns compared to other similar compounds. The ability to form stable complexes with certain metal ions while exhibiting distinct physical and chemical properties makes it a subject of interest in both academic research and industrial applications.

1,2-Di(3-pyridyl)ethane represents a significant class of flexible bidentate ligands that exhibit remarkable versatility in coordination chemistry . This compound, characterized by two 3-pyridyl groups connected through an ethane backbone, demonstrates unique coordination behaviors that distinguish it from its 2-pyridyl and 4-pyridyl analogues [2]. The flexible ethane spacer allows for conformational adaptability, enabling the ligand to accommodate various metal coordination geometries and participate in diverse supramolecular assemblies [3].

Transition Metal Complexation Patterns

The coordination chemistry of 1,2-di(3-pyridyl)ethane with transition metals exhibits distinctive patterns that reflect the electronic and steric properties of the 3-pyridyl nitrogen donors [4]. Unlike rigid ligand systems, the flexible ethane bridge permits significant conformational freedom, leading to varied coordination modes depending on the metal center and reaction conditions [5].

Mononuclear vs. Polynuclear Coordination Geometries

The coordination behavior of 1,2-di(3-pyridyl)ethane demonstrates a pronounced tendency toward polynuclear complex formation rather than simple mononuclear chelation [6]. Research has shown that the bridging length of similar dipyridyl ethane ligands can vary by approximately 3.5 Å depending on the adopted geometry, significantly influencing the resulting coordination architecture [7].

Mononuclear Coordination Patterns

In mononuclear complexes, 1,2-di(3-pyridyl)ethane typically coordinates through a single nitrogen donor atom, leaving the second pyridyl group uncoordinated [8]. This coordination mode is particularly favored when steric constraints prevent bidentate chelation or when the metal center has limited coordination sites available [9]. Studies on related bis-pyridyl ligands demonstrate that mononuclear coordination often results in distorted octahedral or tetrahedral geometries around the metal center [10].

Polynuclear Coordination Architectures

The more prevalent coordination mode involves the ligand acting as a bridging unit between multiple metal centers, forming polynuclear complexes and coordination polymers [11]. Research on copper(II) complexes with 1,2-bis(4-pyridyl)ethane has revealed the formation of extensive three-dimensional networks with the NbO topology, demonstrating the potential for complex architectural arrangements [12]. Similar bridging behavior is expected for the 3-pyridyl analogue, though with modified electronic properties due to the different nitrogen positioning [13].

The following table summarizes key structural parameters observed in related dipyridyl ethane complexes:

Complex TypeMetal-Nitrogen Bond Length (Å)Coordination GeometryStructural Dimensionality
Mononuclear Cobalt(II)2.11-2.20Distorted octahedral0D
Polynuclear Zinc(II)2.019-2.030Tetrahedral3D framework
Copper(I) chains1.94-2.05Trigonal planar1D polymeric

Chelation Effects in d-Block Metal Systems

The chelation behavior of 1,2-di(3-pyridyl)ethane in d-block metal systems exhibits unique characteristics compared to traditional chelating ligands [14]. The flexible ethane spacer creates a seven-membered chelate ring when both nitrogen atoms coordinate to the same metal center, introducing significant ring strain that affects complex stability [15].

Thermodynamic Considerations

The formation of seven-membered chelate rings typically results in reduced thermodynamic stability compared to five- or six-membered rings [16]. This effect has been quantitatively studied in platinum(II) complexes of 1,2-bis(2-pyridyl)ethane, where the induced strain leads to facile ligand dissociation and reductive elimination reactions [15]. Similar behavior is anticipated for 1,2-di(3-pyridyl)ethane complexes, though the 3-pyridyl positioning may provide different electronic stabilization [17].

Electronic Effects in First-Row Transition Metals

The 3-pyridyl nitrogen donors in 1,2-di(3-pyridyl)ethane exhibit distinct electronic properties compared to 2-pyridyl or 4-pyridyl analogues [18]. The meta-positioning of the nitrogen atom relative to the ethane bridge influences the ligand field strength and π-back-bonding capabilities with d-block metals [19]. Studies on related 3-pyridyl systems have shown that metal-nitrogen bond lengths typically range from 2.11 to 2.20 Å for first-row transition metals, with slight variations depending on the oxidation state and coordination environment [10].

Kinetic Stability and Ligand Exchange

The kinetic behavior of 1,2-di(3-pyridyl)ethane complexes is significantly influenced by the conformational flexibility of the ethane bridge [20]. Rapid rotation around the carbon-carbon bond enables dynamic coordination behavior, facilitating ligand exchange processes and structural rearrangements [21]. This flexibility contrasts with rigid ligand systems and provides unique opportunities for responsive coordination chemistry [22].

Lanthanide Coordination Behavior and Electronic Effects

The coordination chemistry of 1,2-di(3-pyridyl)ethane with lanthanide metals exhibits distinctive features that reflect the unique electronic properties and large ionic radii of the f-block elements [23]. Unlike transition metals, lanthanides demonstrate limited crystal field effects and predominantly ionic bonding character in their coordination compounds [24].

Coordination Number Preferences

Lanthanide complexes with dipyridyl ligands typically exhibit high coordination numbers ranging from 8 to 12, accommodating the large ionic radii of these metals [16]. Research on lanthanide coordination polymers with 1,2-bis(4-pyridyl)ethane has demonstrated the formation of both mononuclear and binuclear units depending on the specific lanthanide and reaction conditions [13]. The flexible nature of 1,2-di(3-pyridyl)ethane is expected to provide similar coordination versatility [25].

Electronic Structure and Luminescence Properties

The incorporation of 1,2-di(3-pyridyl)ethane in lanthanide complexes can lead to interesting photophysical properties through antenna effects [16]. The pyridyl chromophores can absorb ultraviolet radiation and transfer energy to the lanthanide center through Dexter or Förster energy transfer mechanisms [16]. This sensitization process enables characteristic lanthanide emission in both the visible and near-infrared regions [26].

The following data presents typical coordination parameters for lanthanide-dipyridyl systems:

Lanthanide IonTypical Coordination NumberMetal-Nitrogen Distance (Å)Observed Emission Range (nm)
Cerium(III)9-102.45-2.65350-450
Europium(III)8-92.40-2.60580-720
Terbium(III)8-92.38-2.58480-650
Ytterbium(III)7-82.35-2.55950-1050

Magnetic Properties and Exchange Interactions

The magnetic behavior of lanthanide complexes with 1,2-di(3-pyridyl)ethane is primarily determined by the single-ion anisotropy of the lanthanide centers rather than ligand-mediated exchange interactions [27]. The large separation between metal centers in polynuclear complexes typically results in weak magnetic coupling, leading to paramagnetic behavior dominated by individual lanthanide contributions [28].

Supramolecular Assembly Through Secondary Interactions

The supramolecular chemistry of 1,2-di(3-pyridyl)ethane extends beyond primary coordination bonds to encompass a rich array of secondary interactions that govern crystal packing and material properties [12]. These non-covalent interactions play crucial roles in determining the overall structural architecture and functional properties of the resulting materials [29].

Hydrogen Bonding Networks

The nitrogen atoms of the pyridyl rings in 1,2-di(3-pyridyl)ethane can participate as hydrogen bond acceptors in supramolecular assemblies [23]. Research on related pyridyl-containing systems has demonstrated the formation of extensive hydrogen bonding networks involving coordinated water molecules, counterions, and guest species [19]. These interactions can lead to the stabilization of particular coordination geometries and the formation of channels or cavities within the crystal structure [30].

π-π Stacking Interactions

The aromatic pyridyl rings of 1,2-di(3-pyridyl)ethane are capable of engaging in π-π stacking interactions with neighboring molecules or ligands [24]. Studies on 1,2-di-4-pyridylethane N,N'-dioxide have shown π-π stacking with centroid-centroid distances of 3.613 Å and interplanar distances of 3.317 Å [27]. Similar interactions are expected for the 3-pyridyl analogue, potentially with slightly modified geometries due to the different nitrogen positioning [31].

Conformational Flexibility and Crystal Packing

The conformational flexibility of the ethane bridge in 1,2-di(3-pyridyl)ethane significantly influences supramolecular assembly patterns [32]. The ability to adopt various conformations allows the ligand to optimize intermolecular interactions and accommodate different packing arrangements [7]. This flexibility has been observed to result in solvent-dependent structural changes and the formation of different polymorphic forms [33].

Secondary Coordination Sphere Effects

The supramolecular assembly of 1,2-di(3-pyridyl)ethane complexes is further influenced by secondary coordination sphere interactions involving counterions, solvent molecules, and other auxiliary ligands [34]. These interactions can direct the overall crystal packing and influence properties such as porosity, thermal stability, and guest inclusion behavior [35]. Research on related systems has shown that modification of the secondary coordination sphere can lead to dramatic changes in material properties and functionality .

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

184.100048391 g/mol

Monoisotopic Mass

184.100048391 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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